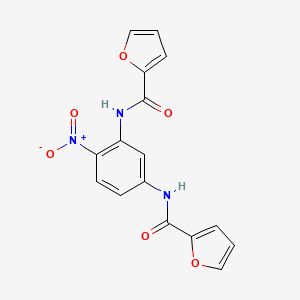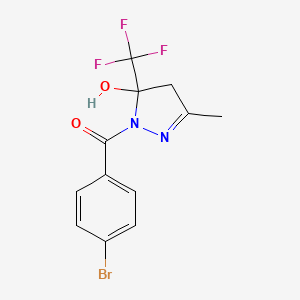![molecular formula C18H25ClN2O B5151847 3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B5151847.png)
3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of amides and has a molecular formula of C19H26ClN2O.
作用機序
The exact mechanism of action of 3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action is responsible for its antipsychotic and anxiolytic properties.
Biochemical and Physiological Effects:
The compound has been shown to have a significant impact on the levels of dopamine and serotonin in the brain. It has been found to increase the levels of serotonin and decrease the levels of dopamine. This biochemical effect is responsible for its antipsychotic and anxiolytic properties. The compound has also been shown to reduce pain and inflammation in animal models.
実験室実験の利点と制限
One of the major advantages of using 3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide in lab experiments is its high potency and selectivity. It has been found to be highly effective in animal models of various disorders. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on 3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide. One potential direction is to study its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Huntington's disease. Another direction is to develop more potent and selective analogs of this compound for therapeutic use. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential side effects.
In conclusion, 3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide is a synthetic compound that has potential applications in various fields, including medicinal chemistry. It exhibits antipsychotic, analgesic, and anxiolytic properties and has been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and depression. Its mechanism of action involves acting as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. While it has several advantages for lab experiments, such as high potency and selectivity, it also has limitations such as low solubility in water. There are several future directions for the research on this compound, including studying its potential use in the treatment of other neurological disorders and developing more potent and selective analogs.
合成法
The synthesis of 3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide involves the reaction of 2-chlorobenzylamine with cyclopropylamine in the presence of a catalyst to form 1-(2-chlorobenzyl)-4-piperidinyl-cyclopropylamine. This intermediate product is then reacted with propanoyl chloride to obtain the final product.
科学的研究の応用
The compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antipsychotic, analgesic, and anxiolytic properties. It has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and depression.
特性
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c19-17-4-2-1-3-15(17)13-21-11-9-14(10-12-21)5-8-18(22)20-16-6-7-16/h1-4,14,16H,5-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHANEPQCKBCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197353 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[1-(2-chlorobenzyl)piperidin-4-yl]-N-cyclopropylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151772.png)
![N-(3-fluorophenyl)-N'-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5151779.png)
![N-benzyl-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5151783.png)


![N-[2-(4-chlorophenoxy)ethyl]-N'-(2,3-dichlorophenyl)ethanediamide](/img/structure/B5151795.png)
![ethyl 4-{[3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B5151808.png)
![4-(2-{[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5151815.png)

![ethyl 4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-1-piperazinecarboxylate](/img/structure/B5151831.png)

![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5151855.png)
![2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B5151867.png)
![4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5151874.png)